

Spectroscopic Analysis of 2-Iodobenzyl Bromide: A Technical Overview

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Compound of Interest

Compound Name: 2-Iodobenzyl bromide

Cat. No.: B1589116

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This guide provides a comprehensive overview of the key spectroscopic data for **2-Iodobenzyl bromide** (CAS No: 40400-13-3), a crucial reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The structural characterization of **2-Iodobenzyl bromide** is fundamentally reliant on several spectroscopic techniques. The data presented in the following tables has been compiled from publicly available spectral databases.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.5 (approx.)	Singlet	2H	-CH ₂ Br
7.0 - 7.9 (approx.)	Multiplet	4H	Aromatic Protons

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
34.0 (approx.)	-CH ₂ Br
98.0 (approx.)	C-I
128.0 - 140.0 (approx.)	Aromatic Carbons

Note: The ^{13}C NMR spectrum will show a total of 5 signals for the aromatic carbons due to symmetry and one for the benzylic carbon.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000 - 3100	Medium	Aromatic C-H Stretch
1580 - 1600	Medium	Aromatic C=C Stretch
1400 - 1500	Medium	Aromatic C=C Stretch
1200 - 1250	Strong	-CH ₂ - Wag
690 - 515	Strong	C-Br Stretch[1]
500 - 600	Strong	C-I Stretch

Note: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique on a neat sample.[2]

Table 4: Mass Spectrometry Data

The molecular formula of **2-Iodobenzyl bromide** is C₇H₆BrI, with a monoisotopic mass of 295.86976 Da.[2][3] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I).

Adduct	m/z
[M+H] ⁺	296.87703
[M+Na] ⁺	318.85897
[M-H] ⁻	294.86247

Source: Predicted data from PubChemLite.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and available equipment.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **2-Iodobenzyl bromide** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **¹H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment is used.
 - **Spectral Width:** Approximately 16 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8-16 scans, depending on the sample concentration.
- **¹³C NMR Acquisition:**

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used.
- Spectral Width: Approximately 250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

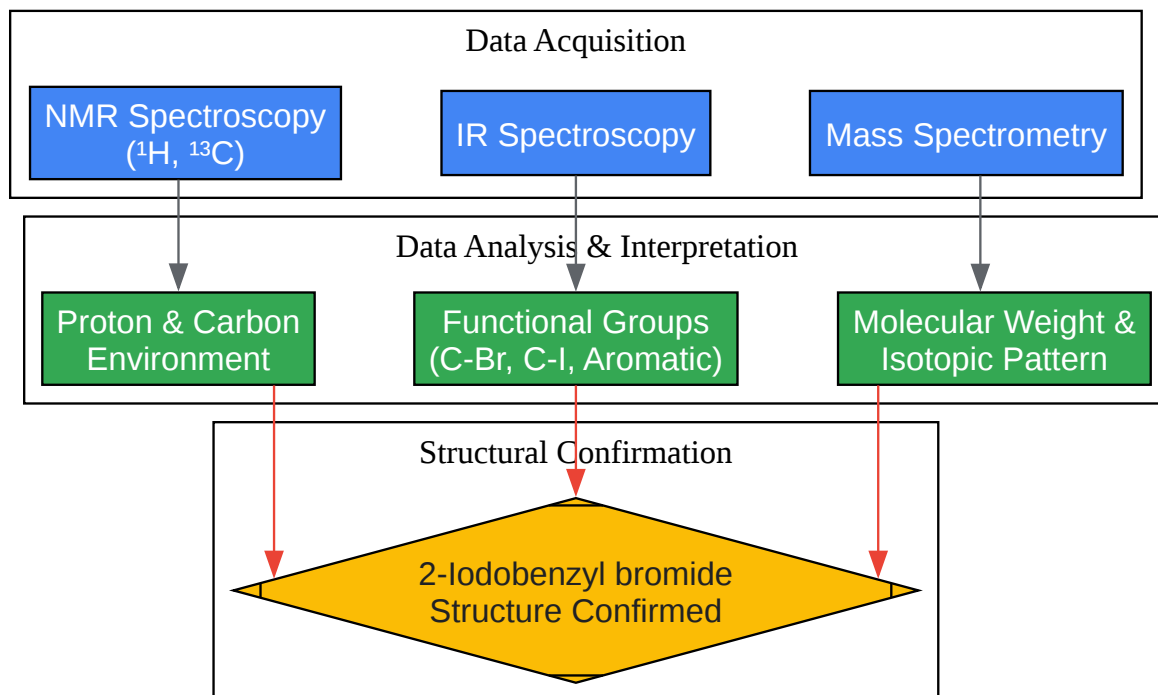
- Sample Preparation: For an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid **2-Iodobenzyl bromide** is placed directly onto the ATR crystal (e.g., diamond or germanium).[2]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[2]
- Data Acquisition:
 - A background spectrum of the clean ATR crystal is recorded.
 - The sample is placed on the crystal, and the sample spectrum is recorded.
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the ionization technique.
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.
- **Data Acquisition:**
 - **Ionization Mode:** Positive or negative ion mode is selected.
 - **Mass Range:** A scan range appropriate for the expected molecular weight is chosen (e.g., m/z 50-500).
 - **Source Parameters:** The ion source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized to maximize the signal of the molecular ion.
- **Data Processing:** The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern is compared to the theoretical pattern for a compound containing one bromine and one iodine atom.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **2-Iodobenzyl bromide** using the described spectroscopic techniques.



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Caption: Workflow for the structural elucidation of **2-Iodobenzyl bromide**.

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